2-(2-Carboxyphenyl)-5-fluorobenzoic acid
Overview
Description
2-(2-Carboxyphenyl)-5-fluorobenzoic acid is an aromatic compound that features both carboxylic acid and fluorine functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the carboxylic acid group allows for further chemical modifications, while the fluorine atom can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a fluorinated benzene derivative with a carboxylated aromatic compound. The reaction typically requires a strong base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance reaction rates and yields while maintaining consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylate salts (e.g., sodium carboxylate).
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(2-Carboxyphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Carboxyphenyl)iminodiacetic acid: This compound features an iminodiacetic acid group, which can form chelates with metal ions.
2-Carboxyphenyl phosphate: Used as a substrate for enzyme assays and has applications in biochemistry.
3-(2-Carboxyphenyl)propionic acid: Undergoes cyclization to form 1-indanone, showcasing different reactivity compared to 2-(2-Carboxyphenyl)-5-fluorobenzoic acid.
Uniqueness
This compound is unique due to the presence of both a carboxylic acid group and a fluorine atom on the aromatic ring.
Biological Activity
2-(2-Carboxyphenyl)-5-fluorobenzoic acid is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.22 g/mol. The compound features a fluorine atom and two carboxylic acid groups attached to a benzoic acid framework, which enhances its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic aromatic substitution reactions. Common reagents include:
- Potassium carbonate : Acts as a base.
- Dimethyl sulfoxide (DMSO) : A solvent that facilitates the reaction at elevated temperatures.
In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
The biological activity of this compound is hypothesized to involve interactions with enzymes and receptors within biological systems. Notably, it may act as a competitive inhibitor or an allosteric modulator , influencing various metabolic pathways. The carboxylic acid groups can form hydrogen bonds with active site residues in enzymes, while the fluorine atom enhances binding affinity through hydrophobic interactions.
Applications in Cancer Treatment
Recent studies have highlighted the potential of compounds similar to this compound in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. For instance, a study demonstrated that derivatives of benzoic acid could effectively bind to these proteins, leading to induced apoptosis in cancer cells dependent on these survival factors .
Case Studies
- Dual Inhibitors : Research indicates that compounds designed around the benzoic acid scaffold can exhibit equipotent binding to Mcl-1 and Bfl-1, showing promise as dual inhibitors in cancer therapy. Such compounds have demonstrated selectivity against other anti-apoptotic proteins like Bcl-2 and Bcl-xL, making them potential candidates for overcoming therapeutic resistance in cancers .
- Enzyme Inhibition Studies : Interaction studies have shown that this compound derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been tested for their ability to inhibit enzymes critical for cancer cell survival, providing insights into their potential therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Carboxyphenylboronic acid | Contains a boronic acid group | Used primarily in Suzuki coupling reactions |
4-Fluorobenzoic acid | Lacks the carboxyl group | Simpler structure; often used as a precursor |
4-Carboxyphenylacetic acid | Contains an acetic acid group | Different functional group; impacts solubility |
The distinct combination of functional groups in this compound provides specific reactivity and stability characteristics that differentiate it from similar compounds, enhancing its value in pharmaceutical applications.
Properties
IUPAC Name |
2-(2-carboxyphenyl)-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOREFJMRMMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742762 | |
Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-36-7 | |
Record name | [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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